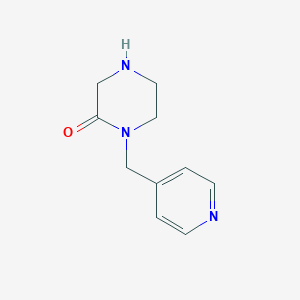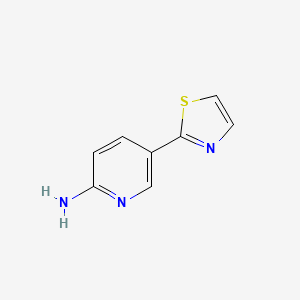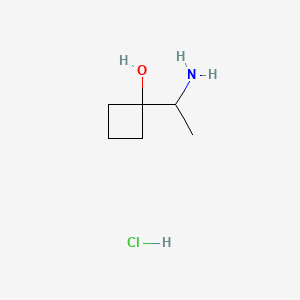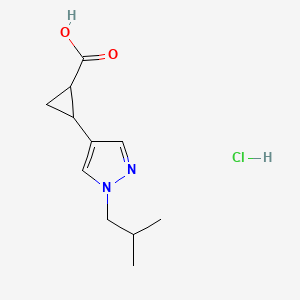
2-(1-Isobutylpyrazol-4-yl)cyclopropanecarboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Isobutylpyrazol-4-yl)cyclopropanecarboxylic acid;hydrochloride is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring and a pyrazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isobutylpyrazol-4-yl)cyclopropanecarboxylic acid;hydrochloride typically involves the diastereoselective synthesis of trans-disubstituted pyrazolylcyclopropane building blocks. One common method starts from pyrazolecarbaldehydes, followed by Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . This process involves multiple steps, including the formation of the cyclopropane ring and subsequent functional group transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(1-Isobutylpyrazol-4-yl)cyclopropanecarboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(1-Isobutylpyrazol-4-yl)cyclopropanecarboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Isobutylpyrazol-4-yl)cyclopropanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropane ring and pyrazole moiety play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its physiological activity as a plant growth regulator.
Tranylcypromine: An antidepressant that shares structural similarities with cyclopropane derivatives.
Ticagrelor: A platelet aggregation inhibitor with a cyclopropane scaffold.
Uniqueness
2-(1-Isobutylpyrazol-4-yl)cyclopropanecarboxylic acid;hydrochloride is unique due to its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H17ClN2O2 |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11(14)15;/h4,6-7,9-10H,3,5H2,1-2H3,(H,14,15);1H |
InChIキー |
OGITVWUNZDTFSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C=N1)C2CC2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



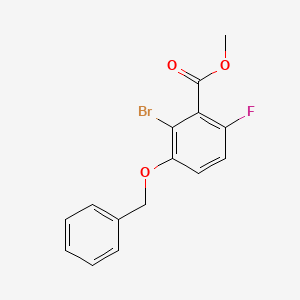
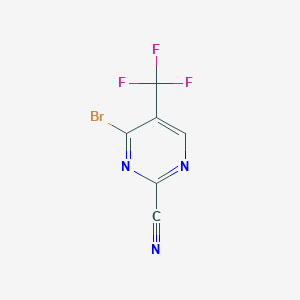
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
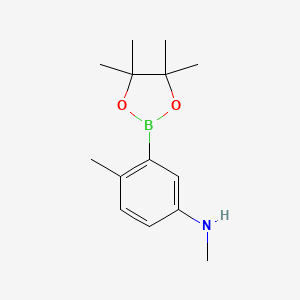
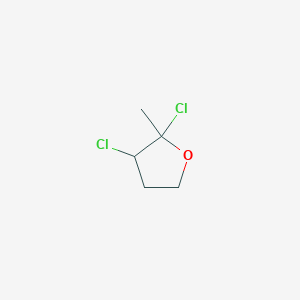
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
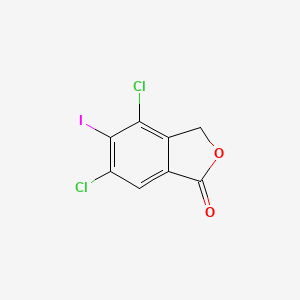
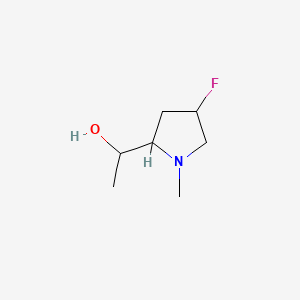
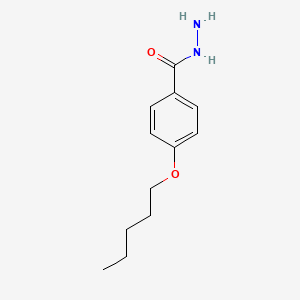
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
